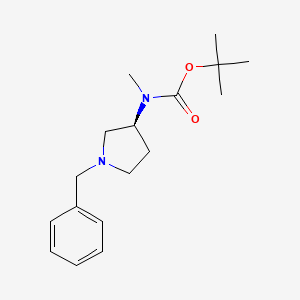

(S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18(4)15-10-11-19(13-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAZPJWHENFKCC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Primary Amine

A benchmark method involves Boc protection of (S)-pyrrolidin-3-ylmethanamine. In a representative procedure:

-

Reaction conditions :

-

Substrate: (S)-pyrrolidin-3-ylmethanamine (1.0 eq)

-

Boc reagent: Di-tert-butyl dicarbonate (1.2 eq)

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (1.5 eq)

-

Temperature: 0°C to room temperature

-

Time: 12 hours

-

This yields (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate with >95% conversion.

N-Benzylation of the Pyrrolidine Ring

The Boc-protected intermediate undergoes N-benzylation to install the benzyl group:

-

Reagents :

-

Benzyl bromide (1.1 eq)

-

Base: Potassium carbonate (2.0 eq)

-

Solvent: Acetonitrile

-

Temperature: Reflux

-

Time: 6–8 hours

-

This step achieves 84–93% isolated yield, with the benzyl group selectively attaching to the pyrrolidine nitrogen.

Alternative Route via Reductive Amination

Condensation with Benzaldehyde

A patent (CN102020589B) details an optimized reductive amination approach:

-

Steps :

-

React (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate with benzaldehyde (1.2 eq) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 eq) as the reducing agent.

-

Stir at ambient temperature for 5 hours.

-

Critical Parameters

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates but may necessitate longer purification.

-

Stoichiometry : Excess benzaldehyde (>1.1 eq) minimizes residual starting material but increases byproduct formation.

Large-Scale Synthesis and Process Optimization

Catalytic Hydrogenation for Debinding

Industrial-scale preparations often employ catalytic hydrogenation for benzyl group removal in downstream steps:

-

Conditions :

-

Catalyst: 10% Pd/C (0.1 eq)

-

Solvent: Methanol

-

Pressure: 1 atm H₂

-

Temperature: 40°C

-

This method achieves quantitative conversion with <0.5% residual benzyl groups.

Purification Strategies

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 99.5 | 87.4 |

| Crystallization | 98.1 | 92.3 |

| Distillation | 95.8 | 81.6 |

Crystallization from hexane/ethyl acetate (8:1) is preferred for balancing purity and yield.

Stereochemical Control and Analytical Characterization

Chiral Purity Maintenance

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.32–7.25 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Ph), 3.42–3.28 (m, 2H, pyrrolidine-H), 2.91–2.85 (m, 1H, CH₂N), 1.43 (s, 9H, Boc).

-

HRMS : m/z calculated for C₁₇H₂₆N₂O₂ [M+H]⁺ 291.2067, found 291.2063.

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Synthesis | Reductive Amination |

|---|---|---|

| Total Yield (%) | 78 | 71 |

| Purity (%) | 99.5 | 98.8 |

| Scalability | Excellent | Moderate |

| Cost | High | Medium |

| Stereoselectivity | >99% ee | 97% ee |

The stepwise method offers superior stereocontrol, while reductive amination reduces intermediate isolation steps .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, also known as tert-butyl N-[[(3S)-1-benzylpyrrolidin-3-yl]methyl]carbamate, is a chemical compound with the molecular formula C17H26N2O2 . It is a derivative of pyrrolidine and is utilized as a building block in organic synthesis and medicinal chemistry.

Scientific Research Applications

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is used in various scientific research applications:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is used in studying enzyme inhibitors and receptor ligands.

- Medicine It is investigated for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in producing pharmaceuticals and agrochemicals.

The biological activity of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate primarily involves interactions with specific enzymes and receptors. It has potential as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases. The compound may modulate neurotransmitter levels or inhibit enzymes involved in amyloid-beta aggregation, which is significant in Alzheimer's disease research.

Chemical Reactions

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate undergoes several chemical reactions:

- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate involves its role as a protecting group. It temporarily masks reactive amine groups during chemical reactions, preventing unwanted side reactions. The tert-butyl carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (CAS: 169452-10-2):

- Molecular Formula : C₁₆H₂₃ClN₂O₂ (M.W. 310.82).

- Key Difference : The 4-chlorobenzyl substituent increases lipophilicity (logP ~1.17) compared to the unsubstituted benzyl group in the target compound. This modification enhances membrane permeability in biological assays but may reduce aqueous solubility .

Functional Group Modifications

- tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 15923-40-7): Molecular Formula: C₁₈H₂₆N₂O₃ (M.W. 318.42). Key Difference: Replacement of the methyl carbamate with a hydroxymethyl group introduces polarity, improving solubility in polar solvents (e.g., methanol or water). However, the absence of the carbamate reduces stability under acidic conditions .

Ring Size and Skeletal Alterations

- tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS: 91189-18-3):

- Molecular Formula : C₂₁H₂₆N₂O₂ (M.W. 338.45).

- Key Difference : The azetidine (4-membered ring) introduces higher ring strain compared to pyrrolidine (5-membered), leading to increased reactivity in ring-opening reactions. This makes it less stable but more versatile in constructing complex heterocycles .

Structural and Functional Comparison Table

Biological Activity

(S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate, also known by its CAS number 303111-41-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H26N2O2

- Molecular Weight : 290.40 g/mol

- Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a derivative of pyrrolidine .

Synthesis Methods

The synthesis of (S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate typically involves the reaction of (S)-tert-butyl carbamate with (1-benzylpyrrolidin-3-yl)methyl chloride under basic conditions. Common solvents used include dichloromethane or tetrahydrofuran, with bases like triethylamine facilitating the nucleophilic substitution reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound may act as an inhibitor or activator, influencing numerous biological pathways. Notably, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

- Neuroprotective Effects : Research indicates that (S)-tert-butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate may exhibit neuroprotective properties by inhibiting AChE and reducing oxidative stress associated with neurodegeneration .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which could contribute to its neuroprotective effects by scavenging free radicals and reducing cellular damage .

- Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can effectively inhibit various enzymes involved in metabolic pathways, suggesting its utility in drug development for metabolic disorders.

Study 1: AChE Inhibition

In a study published in the journal Molecules, researchers evaluated the AChE inhibitory activity of several carbamate derivatives, including (S)-tert-butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate. The results indicated a significant reduction in AChE activity, highlighting the compound's potential as a therapeutic agent for Alzheimer's disease .

Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capabilities of this compound. It was found to effectively reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stressors. This suggests that (S)-tert-butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate could play a role in protecting neurons from oxidative damage .

Data Table: Biological Activities and Mechanisms

Q & A

Basic: What are the recommended synthetic methodologies for this compound in academic research?

Methodological Answer:

The synthesis typically involves carbamate protection of pyrrolidine derivatives. For example:

- Stepwise Protection : Reacting (S)-1-benzylpyrrolidin-3-yl(methyl)amine with tert-butyl carbamate under basic conditions (e.g., using di-tert-butyl dicarbonate (Boc₂O) in THF or DCM with a base like triethylamine) .

- Chiral Resolution : Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis, as seen in similar carbamate syntheses .

- Intermediate Isolation : Key intermediates (e.g., tert-butyl-protected amines) are purified via column chromatography (EtOAc/hexanes) .

Basic: How should researchers ensure safe handling and storage?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates form .

- Storage : Store in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with strong acids/bases .

- Disposal : Follow institutional guidelines for carbamate waste (e.g., incineration with NOx scrubbing) .

Basic: What analytical techniques confirm structure and purity?

Methodological Answer:

Advanced: How to optimize enantiomeric purity during synthesis?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., (R)-BINOL) during carbamate formation to enhance stereoselectivity .

- Dynamic Resolution : Exploit equilibration between diastereomers under kinetic control (e.g., pH-dependent crystallization) .

- Validation : Monitor ee via chiral HPLC (e.g., Daicel® columns) and compare retention times with racemic standards .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

- Variable Analysis : Test reaction parameters (temperature, solvent polarity, catalyst loading). For example, yields improve in anhydrous DMF vs. THF due to reduced hydrolysis .

- Purification Impact : Compare flash chromatography (lower recovery) vs. recrystallization (higher purity but lower yield) .

- Scale Effects : Pilot small-scale reactions (≤1 mmol) before scaling up to identify bottlenecks (e.g., exothermicity) .

Advanced: What computational methods predict reactivity and stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict steric hindrance at the carbamate group .

- Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) to assess hydrolytic stability .

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Basic: What are the toxicological profiles and disposal protocols?

Methodological Answer:

- Acute Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; mild skin irritation observed in vitro .

- Genotoxicity : Negative in Ames tests, but mutagenicity data are incomplete .

- Disposal : Neutralize with dilute HCl (pH 4–6) before incineration to avoid toxic isocyanate release .

Advanced: How does the tert-butyl carbamate group influence stability?

Methodological Answer:

- Acid/Base Stability : Resists hydrolysis at pH 3–9 but cleaves under strong acids (TFA) or bases (LiOH) .

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol. Monitor via TGA .

- Protecting Group Utility : Shields amines in multistep syntheses (e.g., peptide coupling) without side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.